molecular formula C19H28O3 B1264466 1alpha-Hydroxytestosterone

1alpha-Hydroxytestosterone

Cat. No.: B1264466
M. Wt: 304.4 g/mol
InChI Key: LUWKGSHFDJJDAJ-LOVVWNRFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1alpha-hydroxytestosterone is a C19-steroid that is testosterone carrying an additional hydroxy substituent at the 1alpha-position It is a 17beta-hydroxy steroid, a 3-oxo steroid, a C19-steroid, a 1-hydroxy steroid and an androstanoid. It derives from a testosterone.

Scientific Research Applications

  • Role in Vitamin D Metabolism and Calcium Regulation

    • The enzyme 25-hydroxyvitamin D3 1alpha-hydroxylase, which is involved in the biosynthesis of 1,25-dihydroxyvitamin D3, plays a critical role in calcium metabolism and bone growth. This enzyme is expressed predominantly in the kidney, but also in other tissues, indicating a broader role in vitamin D metabolism (Zehnder et al., 1999).
  • Cardiovascular Implications

    • Ablation of the 1alpha-hydroxylase gene in studies has been linked to hypertension, cardiac hypertrophy, and systolic dysfunction, highlighting the importance of this pathway in cardiovascular health (Thadhani, 2008).
  • Impact on Renal Function

    • The expression of 1alpha-hydroxylase in the human kidney, especially in the distal convoluted tubule and collecting ducts, suggests a significant role in renal physiology and the regulation of vitamin D levels (Zehnder et al., 1999).
  • Role in Immune Response and Inflammation

    • The expression of 1alpha-hydroxylase in macrophages and its regulation by inflammatory cytokines point to a potential role in immune responses and inflammatory conditions (Monkawa et al., 2000).
  • Implications in Endocrine and Reproductive Health

    • The expression and regulation of 1alpha-hydroxylase in endometrial tissue during the menstrual cycle and early pregnancy indicate a possible role in reproductive health and uterine function (Viganò et al., 2006).
  • Involvement in Hormone Signaling Evolution

    • Research on the hormone 1alpha-hydroxycorticosterone in elasmobranchs suggests that 1alpha-hydroxytestosterone derivatives may play a role in the evolution of hormone signaling and receptor interactions (Carroll et al., 2008).
  • Influence on Steroid Hormone Metabolism

Properties

Molecular Formula

C19H28O3

Molecular Weight

304.4 g/mol

IUPAC Name

(1S,8S,9S,10R,13S,14S,17S)-1,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C19H28O3/c1-18-8-7-15-13(14(18)5-6-16(18)21)4-3-11-9-12(20)10-17(22)19(11,15)2/h9,13-17,21-22H,3-8,10H2,1-2H3/t13-,14-,15-,16-,17-,18-,19-/m0/s1

InChI Key

LUWKGSHFDJJDAJ-LOVVWNRFSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)C[C@@H]([C@]34C)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CC(C34C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1alpha-Hydroxytestosterone
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Reactant of Route 6
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